1,3-Dichlorobut-2-ene

[3+2] Cycloaddition Regioselectivity Isoxazole synthesis

1,3-Dichlorobut-2-ene (CAS 7415-31-8) is the (E)- or trans- geometric isomer of 1,3-dichloro-2-butene, a C₄ allylic dichloride bearing a methyl substituent at the C-3 position of the double bond. This compound belongs to the dichloroalkene class and is distinguished from its constitutional and geometric isomers by the combination of an allylic chlorine at C-1, a vinylic chlorine at C-3, and a methyl group that exerts a measurable electron-donor effect on the π-system.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 7415-31-8
Cat. No. B12058185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorobut-2-ene
CAS7415-31-8
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESCC(=CCCl)Cl
InChIInChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+
InChIKeyWLIADPFXSACYLS-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorobut-2-ene (CAS 7415-31-8) Procurement Guide: Verified Differentiation for Scientific Sourcing


1,3-Dichlorobut-2-ene (CAS 7415-31-8) is the (E)- or trans- geometric isomer of 1,3-dichloro-2-butene, a C₄ allylic dichloride bearing a methyl substituent at the C-3 position of the double bond [1]. This compound belongs to the dichloroalkene class and is distinguished from its constitutional and geometric isomers by the combination of an allylic chlorine at C-1, a vinylic chlorine at C-3, and a methyl group that exerts a measurable electron-donor effect on the π-system [2]. It serves as a versatile electrophilic synthon in heterocyclic construction, chalcogenation chemistry, and elimination pathways that are inaccessible or divergent with other in-class dichloroalkenes [2].

Why 1,3-Dichlorobut-2-ene (CAS 7415-31-8) Cannot Be Interchanged with Other Dichloroalkenes


Procurement based solely on the dichloroalkene class or empirical formula C₄H₆Cl₂ carries a high risk of synthetic failure. The (E)-1,3-dichlorobut-2-ene isomer (7415-31-8) differs from the cis/trans mixture (CAS 926-57-8) in boiling point, refractive index, and thermal stability, with the cis isomer undergoing rearrangement to the trans form at elevated temperature [1]. More critically, the C-3 methyl group fundamentally alters the chemo-, regio-, and stereochemical outcomes of nucleophilic substitution, cycloaddition, and elimination reactions relative to the methyl-lacking comparator 1,3-dichloropropene [2]. Simply sourcing "1,3-dichloro-2-butene" without specifying the (E)-isomer or verifying stereochemical purity can introduce irreproducibility in reactions where allylic rearrangement susceptibility or steric control at the double bond terminus governs product distribution [2].

Quantitative Differentiation Evidence for 1,3-Dichlorobut-2-ene (CAS 7415-31-8) Against Closest Analogs


Regioselectivity in [3+2] Cycloaddition: Methyl Steric Effect Diverts Product Distribution vs. 1,3-Dichloropropene

In [3+2] cycloaddition with nitrile oxides, 1,3-dichlorobut-2-ene gives a different regioisomeric product ratio compared to the methyl-lacking analog 1,3-dichloroprop-1-ene. The methyl group at the C-3 position of 1,3-dichlorobut-2-ene introduces steric hindrance at the terminal carbon of the alkene double bond, which directly governs the cycloaddition direction [1]. Whereas 1,3-dichloroprop-1-ene yields mixtures of 5-(chloromethyl)isoxazoles and 4-(chloromethyl)isoxazoles, the presence of the methyl substituent in 1,3-dichlorobut-2-ene shifts the regiochemical outcome, and the isomeric cycloaddition products from 1,3-dichloropropene exhibit significantly different dehydrochlorination capabilities [1]. The experimental regioselectivity data are corroborated by DFT quantum chemical calculations [1].

[3+2] Cycloaddition Regioselectivity Isoxazole synthesis

Chalcogenation Product Structural Divergence: Methyl Group Suppresses Allylic Rearrangement vs. 1,3-Dichloropropene

The electron-donor effect of the methyl group in 1,3-dichlorobut-2-ene actively hampers allylic rearrangement of its primary monochalcogenation products, a rearrangement that readily occurs with 1,3-dichloropropene under analogous conditions [1]. When treated with dipotassium ethane-1,2-dithiolate, 1,3-dichlorobut-2-ene yields a linear product of chlorine substitution at the sp³-carbon atom together with 2-ethylidene-1,4-dithiane (as a mixture of E and Z isomers), whose structure is explicitly different from the product obtained from 1,3-dichloropropene under identical conditions [1]. In contrast, 1,3-dichloropropene reacts with the same dithiolate reagent at 25–35°C to afford 61% of 2-ethylidene-1,3-dithiolane in a single step [2].

Chalcogenation Allylic rearrangement Organosulfur synthesis

Heterocyclic Scaffold Access: 4-Methyl-2H-chromen from 1,3-Dichlorobut-2-ene vs. 2-Methylbenzo[b]furans from 2,3-Dichloropropene

1,3-Dichlorobut-2-ene and 2,3-dichloropropene function as complementary but non-interchangeable synthons for distinct heterocyclic scaffolds. Condensation of phenol with 1,3-dichlorobut-2-ene yields 3-chloro-1-phenoxybut-2-ene in 78% yield, which undergoes thermal cyclization to give 64% 4-methyl-2H-chromen (a benzopyran) [1]. In contrast, 2,3-dichloropropene reacts with phenols to form aryl 2-chloroprop-2-enyl ethers that undergo Claisen rearrangement and acid-catalyzed cyclization to yield 2-methylbenzo[b]furans [1]. Attempts to access 2-methylindoles, 1,2-dihydro-4-methylquinoline, or 4-methyl-2H-thiochromen via either starting material failed, underscoring the scaffold specificity imposed by the dichloroalkene structure [1].

Heterocyclic synthesis Benzopyran Benzofuran Claisen rearrangement

Geometric Isomer Differentiation: Trans (E) Isomer (CAS 7415-31-8) Physical Properties and Thermal Stability vs. Cis (Z) Isomer

The (E)- or trans- isomer (CAS 7415-31-8) is the thermodynamically stable geometric isomer of 1,3-dichloro-2-butene. The two geometric isomers have been isolated and characterized: the low-boiling (alpha, trans) isomer exhibits b.p. (20 mm) 33.3°C, n²⁰D 1.4695, d²⁴ 1.1528, while the high-boiling (beta, cis) isomer shows b.p. (20 mm) 34.0°C, n²⁰D 1.4711, d²⁴ 1.1542 [1]. Critically, the higher-boiling cis isomer converts to the lower-boiling trans isomer at its boiling point, and this interconversion is also observed during regeneration of dichlorides from the corresponding chloro-alcohols [1]. The trans isomer has been tentatively assigned as the low-boiling (stable) form based on relative reactivities with potassium iodide and sodium ethoxide [1]. Commercial mixtures (CAS 926-57-8) boil at 125–129°C at atmospheric pressure and may contain variable cis/trans ratios .

Stereochemistry Isomer stability Physical properties Quality control

Dehydrochlorination Pathway: Vinyl Acetylene from 1,3-Dichlorobut-2-ene vs. Chloroprene from 3,4-Dichlorobut-1-ene

1,3-Dichlorobut-2-ene undergoes dehydrochlorination with caustic potassium in ethylene glycol to yield vinyl acetylene (but-1-en-3-yne) as the primary product, accompanied by identifiable acetylene homologues that are easily separated from the commercial product [1]. This contrasts with the regioisomer 3,4-dichlorobut-1-ene, which undergoes dehydrochlorination to yield chloroprene (2-chlorobuta-1,3-diene), the monomer for neoprene rubber production [2]. The elimination pathway is dictated by the positions of the chlorine leaving groups relative to the double bond: 1,3-dichlorobut-2-ene eliminates across C-3 and C-4 to form the alkyne, while 3,4-dichlorobut-1-ene eliminates HCl to form the conjugated diene [2]. During dehydrochlorination of 1,3-dichlorobut-2-ene, three additional by-products have been isolated and identified: 3-(chloro-1-[3-chlorobut-2-en-1-yl]oxy)but-2-ene, 1-(but-2-yn-1-yloxy)-3-chlorobut-2-ene, and 1-(but-2-ynyloxy)but-2-yne [1].

Dehydrochlorination Vinyl acetylene Chloroprene Elimination

Validated Application Scenarios for 1,3-Dichlorobut-2-ene (CAS 7415-31-8) Based on Quantitative Differentiation Evidence


Stereochemically Defined Synthesis of 4-Methyl-2H-chromen (Benzopyran) Scaffolds

For medicinal chemistry programs requiring 4-methyl-2H-chromen derivatives, 1,3-dichlorobut-2-ene (CAS 7415-31-8) is the obligatory starting material. Condensation with phenols yields 3-chloro-1-phenoxybut-2-ene (78% yield), which thermally cyclizes to 64% 4-methyl-2H-chromen [1]. The isomeric 2,3-dichloropropene cannot access this scaffold, instead yielding 2-methylbenzo[b]furans. The (E)-isomer should be specified to avoid stereochemical variability from cis/trans mixtures [2].

Regioselective Isoxazole Construction via [3+2] Cycloaddition with Controlled Steric Steering

In the synthesis of chloromethyl-substituted isoxazoles via nitrile oxide cycloaddition, 1,3-dichlorobut-2-ene provides steric control at the alkene terminus through its C-3 methyl group, directing regiochemical outcomes that differ from those obtained with 1,3-dichloroprop-1-ene or 2,3-dichloroprop-1-ene. This steric differentiation has been verified by both experiment and DFT calculations at the B3LYP/6-311++G(d,p) level [1]. Researchers should use the (E)-isomer for reproducible regioselectivity.

Vinyl Acetylene Generation for Acetylenic Building Block Synthesis

1,3-Dichlorobut-2-ene serves as a direct precursor to vinyl acetylene via dehydrochlorination with KOH in ethylene glycol [1]. The acetylene homologues formed as by-products are readily separable [1]. This application is inaccessible using 3,4-dichlorobut-1-ene, which eliminates to chloroprene rather than an alkyne [2]. For laboratories synthesizing terminal alkyne intermediates, 1,3-dichlorobut-2-ene is the preferred dichloroalkene substrate.

1,4-Dithiane and Organosulfur Compound Synthesis via Methyl-Directed Chalcogenation

The electron-donor methyl group in 1,3-dichlorobut-2-ene suppresses allylic rearrangement during chalcogenation, enabling access to 1,4-dithiane products (e.g., 2-ethylidene-1,4-dithiane) that cannot be obtained from 1,3-dichloropropene, which yields 1,3-dithiolane under identical conditions [1]. Synthetic groups targeting six-membered sulfur heterocycles must use 1,3-dichlorobut-2-ene rather than the methyl-lacking analog.

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